molecular formula C20H28O3 B14759230 (1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one

(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one

Cat. No.: B14759230
M. Wt: 316.4 g/mol
InChI Key: CGAKBBMRMLAYMY-YYCAYHKYSA-N
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Description

(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[133006,8]octadeca-2,11,15-trien-17-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as aldol condensation, cyclization, and methylation. Specific reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key considerations include the optimization of reaction conditions and the minimization of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The methyl groups and other functional groups can be substituted with different atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.

    Industry: It may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one stands out due to its specific arrangement of methyl groups and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one

InChI

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6-,14-12+/t17-,18-,20-/m0/s1

InChI Key

CGAKBBMRMLAYMY-YYCAYHKYSA-N

Isomeric SMILES

C/C/1=C/CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C

Origin of Product

United States

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